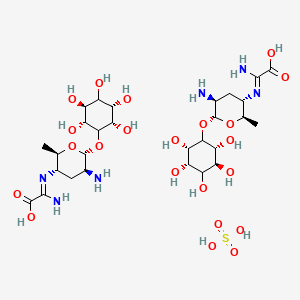
Kasugamycin sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kasugamycin sulfate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
1. Control of Plant Diseases
Kasugamycin sulfate has been primarily used in agriculture for controlling bacterial and fungal diseases. Notably, it is effective against:
- Rice Blast : Caused by the fungus Magnaporthe grisea, kasugamycin has been a key agent since its introduction in 1965, demonstrating high efficacy against this pathogen .
- Bacterial Spot in Tomatoes : Field trials indicated that kasugamycin could reduce the severity of bacterial spot disease caused by Xanthomonas campestris by up to 37.5% compared to untreated controls . In studies comparing kasugamycin with traditional copper-based treatments, it was found to be equally effective, suggesting its potential as a viable alternative to conventional bactericides .
2. Resistance Management
Research has also focused on kasugamycin's role in managing resistance among plant pathogens. By alternating or combining kasugamycin with copper bactericides, researchers aim to mitigate the development of resistance, which is a significant concern with long-term use of traditional antibiotics .
Medical Applications
1. Mycobacterial Infections
Kasugamycin has shown promise in treating infections caused by Mycobacterium tuberculosis. Recent studies indicate that it can enhance the effectiveness of rifampicin, a first-line antibiotic for tuberculosis, by reducing the emergence of drug resistance:
- Mechanism of Action : Kasugamycin decreases mistranslation during protein synthesis in mycobacteria, thereby enhancing their susceptibility to rifampicin. This effect was observed both in vitro and in murine models .
- Combination Therapy : When administered alongside rifampicin, kasugamycin significantly boosted the drug's effectiveness against M. tuberculosis, demonstrating a 30-fold increase in bacterial killing in mouse lungs .
Research Findings and Case Studies
Eigenschaften
CAS-Nummer |
78822-08-9 |
|---|---|
Molekularformel |
C28H52N6O22S |
Molekulargewicht |
856.8 |
IUPAC-Name |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;sulfuric acid |
InChI |
InChI=1S/2C14H25N3O9.H2O4S/c2*1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h2*3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H2,1,2,3,4)/t2*3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m11./s1 |
InChI-Schlüssel |
NAPCRKAUXHXHCU-UKPACUMQSA-N |
SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Kasugamycin sulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















